methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a structurally complex heterocyclic compound featuring a 1,3-thiazinan ring core substituted with an imino group, a methoxyphenyl moiety, and a benzoate ester.
Properties
Molecular Formula |
C21H21N3O5S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 4-[[2-(2-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O5S/c1-24-18(25)12-17(30-21(24)23-15-6-4-5-7-16(15)28-2)19(26)22-14-10-8-13(9-11-14)20(27)29-3/h4-11,17H,12H2,1-3H3,(H,22,26) |
InChI Key |
LOSNGPRXYPKGJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple stepsThe final step involves the esterification of the benzoate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (e.g., triazine, thiadiazole, or thiazinan) and functional groups (e.g., sulfonylurea, benzoate esters). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Influence :
- The 1,3-thiazinan core in the target compound distinguishes it from triazine -based herbicides (e.g., metsulfuron-methyl) and thiadiazole derivatives. Thiazinan rings are less common in agrochemicals but may offer unique steric or electronic properties for target binding .
- Triazine derivatives (e.g., metsulfuron-methyl) are well-established as acetolactate synthase (ALS) inhibitors due to their sulfonylurea linkage and triazine ring’s electron-deficient nature, enabling enzyme interaction .
The 4-oxo group on the thiazinan ring may mimic carbonyl functionalities in bioactive molecules, suggesting possible interactions with enzymatic targets (e.g., proteases or kinases) .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thiazinan-6-carbonyl chloride with methyl 4-aminobenzoate, analogous to methods described for triazine-amino benzoic acid derivatives (e.g., compound 4i in ) . In contrast, sulfonylurea herbicides require multi-step syntheses involving sulfonation and urea formation .
Safety and Handling :
- While safety data for the target compound are unavailable, structurally related thiadiazole-benzoate esters (e.g., LS-03205) have documented safety profiles, emphasizing the need for protective equipment during handling .
Biological Activity
Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate, a compound with a complex thiazine structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O3S, with a molecular weight of 369.44 g/mol. Its structure includes a thiazine ring, which is known for contributing to diverse biological activities.
Key Properties:
- Density: 1.28 g/cm³ (predicted)
- pKa: 12.54 (predicted)
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of thiazine compounds can selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. The inhibition of CAIX leads to the acidification of the tumor microenvironment, which is crucial for cancer cell invasion and metastasis .
Table 1: Anticancer Activity of Thiazine Derivatives
| Compound Name | IC50 (µM) | Target Enzyme | Selectivity |
|---|---|---|---|
| Compound A | 0.12 | CAIX | High |
| Compound B | 0.25 | CAII | Moderate |
| Methyl Thiazine | TBD | CAIX | TBD |
Antimicrobial Activity
Thiazine derivatives have also been studied for their antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a laboratory study, this compound demonstrated:
- Effective against: Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC): 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells:
- Inhibition of Carbonic Anhydrases: The compound selectively binds to CAIX, inhibiting its activity and thereby affecting tumor microenvironment acidity.
- Disruption of Bacterial Metabolism: By targeting key metabolic pathways in bacteria, the compound inhibits growth and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
